Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Amination: The amino group is introduced by reacting the chlorinated quinoline with 2,3-dimethylaniline under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Aminoquinolines: Compounds with amino groups at different positions on the quinoline ring.
Uniqueness
The unique combination of substituents in this compound imparts specific chemical and biological properties that distinguish it from other quinoline derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21ClN2O2 |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(2,3-dimethylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O2/c1-5-26-21(25)17-11-23-19-13(3)9-15(22)10-16(19)20(17)24-18-8-6-7-12(2)14(18)4/h6-11H,5H2,1-4H3,(H,23,24) |
InChI Key |
KMWJUNQIWHIPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3C)C)Cl)C |
Origin of Product |
United States |
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